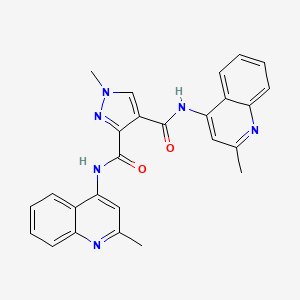![molecular formula C21H32N4O B5968814 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5968814.png)
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicine and pharmacology. The purpose of
Wirkmechanismus
The mechanism of action of 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, which can ultimately result in the death of cancer cells or the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research suggests that this compound may have significant effects on various cellular processes, including DNA replication, protein synthesis, and cell division. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits. This compound has been shown to have significant effects on various diseases, including cancer and diabetes, making it a promising candidate for further research. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize the risk of toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol. One of the main areas of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to determine the optimal dosage and administration route for this compound to minimize the risk of toxicity. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on various cellular processes.
Synthesemethoden
The synthesis of 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol involves the reaction between 1-(cyclohexylmethyl)-4-(2-chloroethyl)piperazine and 1H-benzimidazole-2-carboxaldehyde in the presence of ethanol. The reaction is carried out under reflux conditions at a temperature of 80-85°C for 24 hours. The resulting product is purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in various fields of scientific research. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. This compound has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-13-10-18-15-24(11-12-25(18)14-17-6-2-1-3-7-17)16-21-22-19-8-4-5-9-20(19)23-21/h4-5,8-9,17-18,26H,1-3,6-7,10-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMXUYUXKJBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5968805.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)
![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)
